molecular formula C13H17N3O B13740717 Antipyrine, 4-(ethylamino)- CAS No. 15166-10-6

Antipyrine, 4-(ethylamino)-

Cat. No.: B13740717
CAS No.: 15166-10-6
M. Wt: 231.29 g/mol
InChI Key: MVHDZXNUTMWQRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-ethylaminoantipyrine typically involves the reaction of antipyrine with ethylamine. One common method includes the following steps :

    Preparation of Antipyrine Solution: Antipyrine is dissolved in a suitable solvent, such as ethanol.

    Reaction with Ethylamine: Ethylamine is added to the solution, and the mixture is heated under reflux conditions.

    Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Ethylaminoantipyrine undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form quinoneimine derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

    Condensation: It can react with aldehydes and ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution or condensation product.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique structural and functional properties.

    Biology: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.

    Medicine: It is used in the development of new pharmaceutical agents with potential therapeutic applications.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylaminoantipyrine involves its interaction with various molecular targets and pathways . It primarily acts in the central nervous system by inhibiting the cyclooxygenase (COX) enzymes, including COX-1, COX-2, and COX-3. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. By increasing the pain threshold, it exerts analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

4-Ethylaminoantipyrine can be compared with other antipyrine derivatives, such as :

    4-Aminoantipyrine: Known for its use in the synthesis of Schiff bases and metal complexes with antimicrobial properties.

    Aminopyrine: Used as an analgesic and anti-inflammatory agent.

    Dipyrone: Widely used as an analgesic and antipyretic drug.

The uniqueness of 4-ethylaminoantipyrine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

4-(ethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-14-12-10(2)15(3)16(13(12)17)11-8-6-5-7-9-11/h5-9,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHDZXNUTMWQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164840
Record name Antipyrine, 4-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-10-6
Record name Antipyrine, 4-(ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyrine, 4-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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